![molecular formula C14H12N6O3 B2785196 4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide CAS No. 1327502-65-7](/img/structure/B2785196.png)
4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide
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Overview
Description
4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OTAVA-BB 1208835 and is synthesized using a specific method.
Scientific Research Applications
c-Met Kinase Inhibition for Cancer Therapy
Compounds derived from the core structure of “4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide” have shown potential as c-Met kinase inhibitors . This enzyme plays a crucial role in cancer cell growth and metastasis. Derivatives like compound 22i have demonstrated excellent anti-tumor activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer), with low IC50 values indicating potent inhibitory effects .
Energetic Materials for Explosives
The triazolo[4,3-a]pyrimidin moiety, when incorporated into energetic materials, can contribute to the development of explosives with high detonation performance and thermal stability . These materials are designed to be insensitive to external stimuli, making them safer for handling while maintaining their explosive properties .
Development of Heat-Resistant Explosives
Some derivatives have been identified as promising candidates for heat-resistant explosives. They exhibit remarkable density, excellent thermal stability, and superior detonation performance compared to current heat-resistant explosives . This makes them suitable for applications where explosives must withstand high temperatures without degradation.
Primary Explosives with High Sensitivity
Certain triazolo[4,3-a]pyrimidin derivatives are very sensitive to impact and friction but offer excellent detonation performance. These properties suggest their use as primary explosives in applications requiring immediate and powerful initiation of secondary explosives .
LSD1 Inhibitors for Therapeutic Applications
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares a similar core structure, has been used as a template for designing new LSD1 inhibitors . LSD1 is an enzyme involved in epigenetic regulation, and its inhibition is a promising strategy for treating various diseases, including cancer.
Synthetic Intermediates in Pharmaceutical Production
The triazolo[4,3-a]pyrimidin moiety is used in the synthesis of various pharmaceuticals. Its ability to form specific interactions with different target receptors makes it a valuable pharmacophore in drug design and development .
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .
Biochemical Pathways
The c-Met kinase is involved in several biochemical pathways related to cell growth and survival. By inhibiting this kinase, the compound disrupts these pathways, potentially leading to reduced growth and survival of cancer cells .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and stability
Result of Action
The inhibition of c-Met kinase by this compound can lead to a decrease in the growth and survival of cancer cells . This makes it a potential candidate for the development of new anticancer drugs .
properties
IUPAC Name |
4-[[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3/c15-12(22)9-2-4-10(5-3-9)17-11(21)8-20-14(23)19-7-1-6-16-13(19)18-20/h1-7H,8H2,(H2,15,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOQVYUIQXMNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide |
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